9-Methoxyphenanthrene

Description

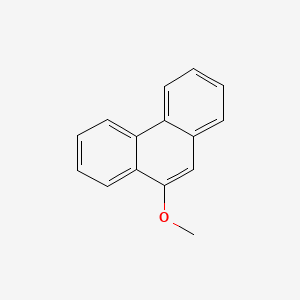

Structure

3D Structure

Properties

IUPAC Name |

9-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGOLTXKNOSDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346202 | |

| Record name | 9-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-74-5 | |

| Record name | 9-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Methoxyphenanthrene: Structure, Properties, and Synthesis

Introduction: The Significance of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes the core structural framework for a vast array of natural products, including steroids, alkaloids, and resin acids. The functionalization of this stable tricyclic system gives rise to a diverse range of biological activities. Among these derivatives, methoxylated phenanthrenes are particularly prevalent in nature, especially in the Orchidaceae family, and have been investigated for a wide spectrum of pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic activities.[1]

This guide provides a detailed technical overview of 9-Methoxyphenanthrene, a specific and important derivative. We will delve into its fundamental chemical and physical properties, outline a robust synthetic methodology, and discuss its potential as a valuable intermediate in the synthesis of complex natural products and novel therapeutic agents. This document is designed to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Molecular Structure

9-Methoxyphenanthrene is characterized by a methoxy group (-OCH₃) substituted at the C9 position of the phenanthrene ring system. This substitution significantly influences the molecule's electronic properties and reactivity.

-

IUPAC Name : 9-methoxyphenanthrene[2]

-

CAS Number : 5085-74-5[2]

-

Molecular Formula : C₁₅H₁₂O[2]

-

Molecular Weight : 208.25 g/mol [2]

-

Key Identifiers :

Caption: 2D Chemical Structure of 9-Methoxyphenanthrene.

Physicochemical and Computed Properties

The physicochemical properties of a molecule are critical for predicting its behavior in biological systems and for designing experimental protocols. The data below, largely derived from computational models, provides key insights into the characteristics of 9-Methoxyphenanthrene.

| Property Name | Value | Source |

| Molecular Formula | C₁₅H₁₂O | PubChem[2] |

| Molecular Weight | 208.25 g/mol | PubChem[2] |

| Monoisotopic Mass | 208.088815002 Da | PubChem[2] |

| XlogP | 4.4 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Complexity | 238 | PubChem[2] |

Expert Insights:

-

The high XlogP value of 4.4 indicates significant lipophilicity, suggesting low aqueous solubility but good permeability across lipid membranes. This is a crucial parameter in drug design for predicting absorption and distribution.[2][3]

-

A low Topological Polar Surface Area (TPSA) of 9.2 Ų further supports the likelihood of good cell membrane permeability.[3]

-

With zero hydrogen bond donors and only one acceptor (the ether oxygen), the molecule's ability to participate in hydrogen bonding is limited, which is consistent with its lipophilic character.[3]

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex in the aromatic region (approx. δ 7.0-9.0 ppm). A key diagnostic signal will be a sharp singlet around δ 4.1 ppm, corresponding to the three protons of the methoxy group (-OCH₃). The protons at the C4 and C5 positions are anticipated to resonate at the lowest field due to steric compression, a characteristic feature of the phenanthrene system.

-

¹³C NMR Spectroscopy : The carbon spectrum will show 15 distinct signals. The methoxy carbon should appear around δ 55-56 ppm. The carbon atom to which the methoxy group is attached (C9) would be significantly shifted downfield to approximately δ 155 ppm. The remaining signals will be located in the aromatic region (approx. δ 100-135 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl group (around 2950-2850 cm⁻¹). A strong C-O stretching band for the aryl ether linkage is expected in the region of 1280-1230 cm⁻¹.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 208.[2] Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 193, or the loss of a formyl radical (•CHO) leading to a fragment at m/z = 179.

Synthesis of 9-Methoxyphenanthrene: A Methodological Approach

The synthesis of specific methoxyphenanthrene isomers often requires a regioselective strategy. A highly effective approach involves the conversion of a brominated phenanthrene precursor, which can be more readily synthesized or separated, into the desired methoxy derivative. This circumvents issues with direct electrophilic substitution on the phenanthrene core, which can lead to difficult-to-separate isomeric mixtures.

The following protocol is based on a copper(I)-catalyzed methoxylation reaction, a reliable method for forming aryl ether bonds.

Experimental Protocol: Copper-Catalyzed Methoxylation of 9-Bromophenanthrene

Objective: To synthesize 9-Methoxyphenanthrene from 9-Bromophenanthrene.

Pillar of Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (9-Bromophenanthrene) and the appearance of a new, more polar spot corresponding to the product. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) and compared against expected data.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), add 9-Bromophenanthrene (1.0 eq), Copper(I) Iodide (CuI, 0.1-0.2 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq) to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Causality: CuI serves as the catalyst for the methoxylation reaction. The ligand stabilizes the copper catalyst and facilitates the reaction. An inert atmosphere is crucial to prevent oxidation of the catalyst and other reagents.

-

-

Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or Toluene). Then, add Sodium Methoxide (NaOMe, 1.5-2.0 eq) as the methoxy source and base.

-

Causality: Sodium methoxide provides the nucleophilic methoxy group. An excess is used to drive the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction's progress periodically using TLC (e.g., with a hexane/ethyl acetate eluent system).

-

Causality: Elevated temperature is required to overcome the activation energy for this C-O bond formation.

-

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Causality: The aqueous work-up removes the inorganic salts (like NaBr and excess NaOMe) and the polar solvent (if DMF was used).

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should then be purified using column chromatography on silica gel.

-

Causality: Column chromatography is essential to separate the final product from any unreacted starting material, catalyst residues, and minor byproducts, yielding pure 9-Methoxyphenanthrene.

-

Caption: Workflow for the Synthesis of 9-Methoxyphenanthrene.

Reactivity, Biological Significance, and Applications

The phenanthrene core of 9-Methoxyphenanthrene is relatively electron-rich, making it susceptible to further electrophilic aromatic substitution. The position of substitution will be directed by the existing methoxy group. However, its primary value in a research context lies in its role as a structural motif and a synthetic intermediate.

-

Medicinal Chemistry Scaffold : Many natural phenanthrenes possessing hydroxy and/or methoxy groups exhibit significant biological activity. They have been studied for their cytotoxic effects against various cancer cell lines, as well as for antimicrobial and anti-inflammatory properties.[1][4][5] 9-Methoxyphenanthrene serves as a key building block for accessing more complex, biologically active phenanthrene and 9,10-dihydrophenanthrene structures.

-

Intermediate for Natural Product Synthesis : The methoxy group can act as a protecting group for a phenol. It can be readily cleaved using reagents like boron tribromide (BBr₃) to reveal the corresponding 9-hydroxyphenanthrene, a common functional group in many natural products. This synthetic versatility makes it a valuable precursor in multi-step total synthesis projects.

-

Materials Science : The rigid, planar structure of the phenanthrene core is of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs). Functionalized phenanthrenes can be explored for their charge-transport and photoluminescent properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 9-Methoxyphenanthrene is associated with the following hazards:

-

H315 : Causes skin irritation.[2]

-

H318 : Causes serious eye damage.[2]

-

H335 : May cause respiratory irritation.[2]

Handling Recommendations:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

9-Methoxyphenanthrene is more than a simple aromatic ether; it is a molecule of significant strategic importance. Its well-defined structure, predictable spectroscopic characteristics, and accessible synthetic routes make it an ideal platform for advanced research. For drug development professionals, it represents a key scaffold found in numerous biologically active compounds. For synthetic chemists, it is a versatile intermediate for constructing complex molecular architectures. This guide has provided the core technical knowledge necessary for researchers to confidently incorporate 9-Methoxyphenanthrene into their scientific endeavors.

References

-

Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. (URL: [Link])

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 610364, 9-Methoxyphenanthrene. (URL: [Link])

-

Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. (URL: [Link])

-

MOLBASE (n.d.). 9-Methoxy-phenanthrene-3,4-dicarboxylic acid dimethyl ester|94306-01-1. (URL: [Link])

- Google Patents (n.d.).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 156454481, 9-(4-Hexoxyphenoxy)-2-methoxyphenanthrene. (URL: [Link])

-

Kovács, A., Forgo, P., Zupkó, I., & Réthy, B. (2007). Natural phenanthrenes and their biological activity. Phytochemistry Reviews, 6(2-3), 1085-1117. (URL: [Link])

-

Chemsrc (n.d.). CAS#:15340-83-7 | Phenanthrene, 1,2,3,4,4a,9,10,10a-octahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-, (4aS,10aS). (URL: [Link])

-

Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Records of Natural Products, 17(5), 100-108. (URL: [Link])

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. (URL: [Link])

-

ChemSynthesis (n.d.). 2-methoxy-9-methylphenanthrene. (URL: [Link])

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 86649135, 9-[1-(2-Methoxyvinyl)phenyl]phenanthrene. (URL: [Link])

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 43547, 1-Methoxyphenanthrene. (URL: [Link])

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate. (URL: [Link])

-

Kovács, A., Forgo, P., Zupkó, I., & Réthy, B. (2007). Natural phenanthrenes and their biological activity. CORE. (URL: [Link])

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11667004, 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. (URL: [Link])

-

National Center for Biotechnology Information (n.d.). 9-(4-Methoxyphenyl)anthracene. PMC. (URL: [Link])

-

PubChemLite (n.d.). 9-methoxyphenanthrene (C15H12O). (URL: [Link])

-

Lee, K. H., et al. (2008). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 71(7), 1278–1281. (URL: [Link])

-

Miles, D. H., et al. (1993). Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. Journal of Pharmaceutical Sciences, 82(11), 1129-1132. (URL: [Link])

Sources

- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Methoxyphenanthrene | C15H12O | CID 610364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.chem960.com [m.chem960.com]

- 4. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Phenanthrene Scaffold

An In-depth Technical Guide to the Synthesis of 9-Methoxyphenanthrene for Researchers

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of 9-methoxyphenanthrene. As a foundational scaffold in medicinal chemistry and materials science, understanding the efficient construction of the phenanthrene core is a critical skill. This document provides a detailed, field-proven protocol suitable for chemists with a foundational understanding of organic synthesis, emphasizing the causality behind experimental choices and ensuring procedural integrity.

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), consists of three fused benzene rings in a characteristic angular arrangement.[1][2] This structural motif is not merely an academic curiosity; it is the core backbone of numerous vital biological molecules, including steroids (in its perhydrogenated form) and opioid alkaloids like morphine and codeine.[2] The unique electronic and steric properties of the phenanthrene system also make it a valuable component in the development of advanced materials.

9-Methoxyphenanthrene, the target of this guide, serves as a crucial intermediate in the synthesis of more complex molecules. The introduction of a methoxy group at the 9-position significantly alters the molecule's electronic profile, providing a handle for further functionalization and influencing its biological activity or material properties. This guide will focus on a robust and accessible two-step synthesis starting from commercially available phenanthrene.

Foundational Principles and Safety Mandates

A successful synthesis is a safe synthesis. Adherence to rigorous safety protocols is non-negotiable.

Hazard Analysis and Risk Mitigation

Phenanthrene and its derivatives must be handled with care. The parent compound, phenanthrene, is classified as a toxic substance and an environmental hazard.[3][4] It is a skin photosensitizer and can cause irritation.[3][5] The target molecule, 9-methoxyphenanthrene, is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[6]

Core Safety Requirements:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[3]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]

-

Reagent Handling: Bromine is highly corrosive, toxic, and volatile. It must be handled with extreme caution in a fume hood. Strong acids and bases used in the procedures require similar vigilance.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations. Do not discharge into sewers.[5]

Core Chemical Concepts

The primary synthetic route detailed here involves two classic organic transformations:

-

Electrophilic Aromatic Substitution (EAS): The first step is the bromination of phenanthrene. The electron-rich phenanthrene nucleus attacks an electrophilic bromine species, leading to the substitution of a hydrogen atom with a bromine atom. The 9- and 10-positions are the most reactive sites on phenanthrene.

-

Nucleophilic Aromatic Substitution (SNAr): The second step involves the displacement of the bromide with a methoxide nucleophile. While SNAr reactions are typically challenging on simple aryl halides, this particular methoxylation is facilitated by a copper catalyst, which lowers the activation energy for the substitution.

Primary Synthetic Pathway: From Phenanthrene to 9-Methoxyphenanthrene

The most direct and beginner-friendly approach involves a two-stage process: the selective bromination of phenanthrene to yield 9-bromophenanthrene, followed by a copper-catalyzed methoxylation.

Workflow Overview

The logical flow of the synthesis is designed for efficiency and purity, moving from a common starting material to the final functionalized product.

Sources

- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. nj.gov [nj.gov]

- 6. 9-Methoxyphenanthrene | C15H12O | CID 610364 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Methoxyphenanthrene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyphenanthrene is an aromatic organic compound that belongs to the phenanthrene family. The phenanthrene core structure is a key component in numerous natural products, including steroids, alkaloids, and resin acids. The addition of a methoxy group at the 9-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of 9-methoxyphenanthrene, detailing its chemical identity, synthesis, spectroscopic profile, physical and chemical properties, safety considerations, and its emerging role in synthetic chemistry.

Core Chemical Identity

-

IUPAC Name: 9-methoxyphenanthrene[1]

-

CAS Number: 5085-74-5[1]

-

Molecular Formula: C₁₅H₁₂O[1]

-

Molecular Weight: 208.25 g/mol [1]

-

Chemical Structure:

Synthesis and Mechanistic Insights

The synthesis of 9-methoxyphenanthrene can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Copper-Catalyzed Methoxylation of 9-Bromophenanthrene

A prevalent and effective method involves the nucleophilic substitution of a bromine atom on the phenanthrene core with a methoxy group. This reaction is typically catalyzed by a copper(I) salt, which facilitates the coupling of the aryl halide with an alkoxide.

Causality: The use of a copper(I) catalyst, such as copper(I) iodide (CuI), is crucial as it enables the Ullmann condensation. The mechanism is thought to involve the oxidative addition of the aryl bromide to the Cu(I) species, followed by reaction with the methoxide and subsequent reductive elimination to yield the desired ether and regenerate the catalyst. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) is advantageous for solubilizing the reagents and allowing the reaction to proceed at an elevated temperature, thereby overcoming the activation energy barrier for this cross-coupling reaction.

Palladium-Catalyzed Heck Reaction

An alternative approach to constructing the phenanthrene skeleton itself involves intramolecular palladium-catalyzed C-C bond formation.[2] While not a direct synthesis of 9-methoxyphenanthrene from a simpler precursor, this methodology is fundamental to creating substituted phenanthrenes. A suitably substituted biphenyl derivative can be cyclized to form the third aromatic ring.

Causality: The Heck reaction is a powerful tool for C-C bond formation. The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is dictated by its ability to undergo a catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination (or reductive elimination in this cyclization context) to form the new carbon-carbon bond.

Synthesis from Phenanthrene via 9-Hydroxyphenanthrene

A direct functionalization of the phenanthrene core is also possible. This can be achieved by first introducing a hydroxyl group at the 9-position, which can then be methylated. The synthesis of 9-hydroxyphenanthrene can be accomplished by reacting phenanthrene with trivalent iodine reagents under acidic conditions. The resulting 9-hydroxyphenanthrene can then be converted to its methyl ether, 9-methoxyphenanthrene.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 9-methoxyphenanthrene is essential for its application in research and development.

Physical Properties

| Property | Value | Source |

| Appearance | Off-white needle crystals | |

| Melting Point | 107-108 °C (for the related 1,9-dimethoxyphenanthrene) | |

| Solubility | Soluble in many organic solvents. |

Note: The melting point for 9-methoxyphenanthrene is not explicitly stated in the searched literature, but related dimethoxy- derivatives have melting points in the 104-108 °C range.

Spectroscopic Data

The structural elucidation of 9-methoxyphenanthrene is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description of Key Features |

| ¹H NMR | The proton spectrum exhibits characteristic signals for the aromatic protons, with some deshielding observed for protons in sterically hindered positions. The H2 proton, for instance, appears as a multiplet in the range of δ 7.77-7.66 ppm. The methoxy group protons typically appear as a sharp singlet further upfield. |

| ¹³C NMR | The carbon spectrum will show distinct signals for each of the 15 carbon atoms, though some may overlap. The methoxy carbon signal is expected in the typical range for an aromatic ether, around 55-60 ppm. |

| Mass Spectrometry (MS) | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 208.[1] Other significant fragments include those at m/z = 165 and 209.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹), and the C-O stretching of the methoxy group (typically in the 1000-1300 cm⁻¹ region). |

Reactivity and Applications in Drug Development and Research

9-Methoxyphenanthrene serves as a valuable building block in the synthesis of more complex molecules, particularly those with potential biological activity. The phenanthrene nucleus is a scaffold found in a variety of natural products and pharmacologically active compounds.

The methoxy group at the 9-position can influence the biological activity of a molecule and can also serve as a handle for further chemical modifications. For instance, methoxy groups on aromatic rings are known to play a role in the anti-platelet and anti-cancer effects of some compounds. While specific applications of 9-methoxyphenanthrene in drug development are not extensively documented in the readily available literature, its structural similarity to components of bioactive natural products suggests its potential as a precursor for novel therapeutic agents. The methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization or as a key pharmacophoric feature.

Experimental Protocol: Synthesis of Methoxyphenanthrenes via Copper-Catalyzed Methoxylation

This protocol is adapted from a general procedure for the synthesis of methoxyphenanthrenes from a mixture of bromophenanthrenes and can be applied to the synthesis of 9-methoxyphenanthrene from 9-bromophenanthrene.

Objective: To synthesize 9-methoxyphenanthrene from 9-bromophenanthrene using a copper-catalyzed methoxylation reaction.

Materials:

-

9-Bromophenanthrene

-

Sodium metal

-

Dry methanol

-

Dry dimethylformamide (DMF)

-

Copper(I) iodide (CuI)

-

Chloroform

-

Anhydrous sodium sulfate

-

Argon gas supply

-

Standard reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide: Under an argon atmosphere, add freshly cut sodium (0.101 mol) to dry methanol (80 mL) at 0 °C. Allow the sodium to dissolve completely.

-

Reaction Setup: Dilute the freshly prepared sodium methoxide solution with dry DMF (40 mL). To this solution, add vacuum-dried copper(I) iodide (0.013 mol).

-

Addition of Substrate: Add a solution of 9-bromophenanthrene to the reaction mixture.

-

Reaction: Stir the resulting mixture under an argon atmosphere and reflux for 7 days.

-

Workup: Cool the mixture to room temperature and add water. Extract the aqueous solution with chloroform.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo using a rotary evaporator. The crude product can be further purified by column chromatography.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

9-Methoxyphenanthrene possesses several hazards that require careful handling in a laboratory setting.

GHS Hazard Classification: [1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): H413 - May cause long lasting harmful effects to aquatic life.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P354+P338: IF IN EYES: Rinse immediately with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 9-Methoxyphenanthrene.

Caption: Synthetic and analytical workflow for 9-Methoxyphenanthrene.

Conclusion

9-Methoxyphenanthrene is a synthetically accessible and versatile intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable starting material for the construction of more complex, biologically active molecules. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize 9-methoxyphenanthrene in their scientific endeavors. Further exploration of its applications is warranted and is an active area of research.

References

-

Çakmak, O., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Organic Communications, 16(2), 98-107. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 610364, 9-Methoxyphenanthrene. Retrieved from [Link].

-

Çakmak, O., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Organic Communications, 16(2), 98-107. Note: The appearance is described for a related compound, 1,9-Dimethoxyphenanthrene.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43547, 1-Methoxyphenanthrene. Retrieved from [Link].

-

PubChemLite (n.d.). 9-methoxyphenanthrene (C15H12O). Retrieved from [Link].

-

Maltseva, E., et al. (2016). The IR absorption spectrum of phenanthrene as predicted by G09-h (scaling factor sf= 0.961) and SP16 calculations (not scaled) together with the molecular beam gas-phase spectrum as measured in the present experiments. ResearchGate. Retrieved from [Link].

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link].

-

Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link].

-

Agrawal, P. K. (2014). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11667004, 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. Retrieved from [Link].

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-9. [Link].

-

Chemistry Stack Exchange (2017). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene. Retrieved from [Link].

-

Career Endeavour (n.d.). NMR Spectroscopy. Retrieved from [Link].

-

Palacký University Olomouc (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

Sources

Introduction: Situating 9-Methoxyphenanthrene in Modern Research

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Methoxyphenanthrene

Phenanthrene and its derivatives represent a cornerstone in the architecture of biologically active molecules and advanced materials. As a fundamental polycyclic aromatic hydrocarbon (PAH), the phenanthrene nucleus is prevalent in natural products, including steroids and alkaloids. The strategic functionalization of this core structure, for instance, through the introduction of a methoxy group at the C9 position, yields 9-Methoxyphenanthrene—a compound of significant interest for synthetic chemists and drug development professionals. The methoxy group not only modifies the electronic and steric profile of the parent molecule but also serves as a crucial handle for further chemical transformations. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 9-Methoxyphenanthrene, offering field-proven insights into its synthesis, characterization, and safe handling, thereby equipping researchers with the foundational knowledge required for its effective application.

Molecular Identity and Physical Characteristics

A thorough understanding of a compound's physical properties is paramount for its application in experimental settings, influencing choices in solvent systems, purification methods, and reaction conditions.

Core Identification

9-Methoxyphenanthrene is an aromatic ether built upon a tricyclic phenanthrene framework. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.

Caption: 2D Molecular Structure of 9-Methoxyphenanthrene.

Table 1: Core Identifiers for 9-Methoxyphenanthrene

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 9-methoxyphenanthrene | PubChem[1] |

| CAS Number | 5085-74-5 | PubChem[1] |

| Molecular Formula | C₁₅H₁₂O | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| InChIKey | BPGOLTXKNOSDMR-UHFFFAOYSA-N | PubChem[1] |

Physical and Thermochemical Properties

The physical state and solubility dictate the handling and purification strategies for a compound. 9-Methoxyphenanthrene is a solid at room temperature. Its polycyclic aromatic nature confers high lipophilicity, resulting in poor solubility in polar solvents like water and alcohols, but good solubility in non-polar and aromatic solvents such as toluene, dichloromethane, and chloroform.[2]

Table 2: Physical Properties of 9-Methoxyphenanthrene

| Property | Value | Notes | Source |

|---|---|---|---|

| Melting Point | 88 - 89 °C | Experimental value. | AK Scientific, Inc. |

| Boiling Point | ~340 °C (estimated) | Estimated based on the boiling point of phenanthrene (332 °C). | ResearchGate[3] |

| Appearance | White to off-white solid | Typical for purified PAHs. | |

| XlogP3 | 4.4 | A measure of lipophilicity; a high value indicates preference for non-polar environments. | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | Indicates low polarity, consistent with its solubility profile. | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule. For a compound like 9-Methoxyphenanthrene, NMR, IR, MS, and UV-Vis spectroscopy are essential tools for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

-

¹H NMR: The proton NMR spectrum of 9-Methoxyphenanthrene is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct singlet for the methoxy group protons. A comparative analysis with related structures shows the H10 proton is significantly influenced by the methoxy group at the adjacent C9 position. The methoxy group itself typically appears as a sharp singlet around δ 4.1 ppm.

-

¹³C NMR: The carbon spectrum confirms the presence of 15 carbon atoms. The methoxy carbon provides a key signal in the aliphatic region (δ ~55-60 ppm), while the aromatic carbons resonate between δ 100-155 ppm. The carbon atom directly attached to the oxygen (C9) is shifted downfield due to the electronegativity of the oxygen.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxyphenanthrenes

| Nucleus Type | Representative Chemical Shift (δ, ppm) | Causality | Source |

|---|---|---|---|

| Aromatic Protons (C-H) | 7.3 - 8.7 | Protons are deshielded by the aromatic ring current. Protons in sterically hindered positions (e.g., H4, H5) are shifted further downfield. | ACG Publications |

| Methoxy Protons (-OCH₃) | ~4.1 | Singlet, located in a typical region for methyl ethers attached to an aromatic ring. | ACG Publications |

| Aromatic Carbons (C-H, C-C) | 100 - 135 | Standard range for aromatic carbons. | ACG Publications |

| Quaternary Aromatic Carbon (C9-O) | ~155 | The carbon atom is significantly deshielded by the directly attached electronegative oxygen atom. | ACG Publications |

| Methoxy Carbon (-O CH₃) | ~55.6 | Typical chemical shift for a methoxy carbon attached to an aromatic system. | ACG Publications |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For 9-Methoxyphenanthrene, the key absorptions are related to the aromatic rings and the ether linkage.

Table 4: Characteristic IR Absorption Bands for 9-Methoxyphenanthrene

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode | Source |

|---|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching | UCLA Chemistry[4] |

| Aliphatic C-H (-OCH₃) | 2965 - 2830 | Stretching | ACG Publications |

| Aromatic C=C | 1625 - 1585 and 1500 - 1400 | Ring Stretching | ACG Publications, UCLA Chemistry[4] |

| Aryl Ether C-O | ~1250 (strong) | Asymmetric C-O-C Stretching |

| Aromatic C-H Bending | 860 - 680 (strong) | Out-of-plane Bending | UCLA Chemistry[4] |

Mass Spectrometry (MS) and UV-Visible Spectroscopy

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 9-Methoxyphenanthrene shows a prominent molecular ion peak [M]⁺ at m/z = 208, corresponding to its molecular weight.[1] Common fragmentation patterns involve the loss of a methyl group (-CH₃, m/z = 193) or a methoxy radical (-OCH₃, m/z = 177), followed by the loss of carbon monoxide (-CO) from the resulting phenoxide-type structures. The second most abundant peak is often observed at m/z = 165.[1]

-

UV-Visible Spectroscopy: Like its parent phenanthrene, 9-Methoxyphenanthrene is expected to exhibit strong UV absorption due to π-π* transitions within the aromatic system. The spectrum typically shows multiple intense bands between 250 and 380 nm.[5] The methoxy group, acting as an auxochrome, can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted phenanthrene.[6]

Chemical Properties and Synthesis

The utility of 9-Methoxyphenanthrene in drug development and materials science stems from its synthesis and subsequent reactivity.

Synthesis Pathway

A robust and scalable synthesis is critical for any research compound. One effective method involves the conversion of a more readily available precursor, such as 9-bromophenanthrene, via a copper-catalyzed methoxylation reaction. This approach is advantageous as it often allows for the chromatographic separation of methoxy-isomers, which can be challenging with their bromo-precursors.

Caption: General workflow for the synthesis of 9-Methoxyphenanthrene.

Field-Proven Experimental Protocol: CuI-Catalyzed Methoxylation

The following protocol is adapted from the methodology described by Çakmak et al. for the synthesis of methoxyphenanthrenes. This self-validating system ensures reproducibility through clear, causal steps.

Objective: To convert 9-bromophenanthrene to 9-methoxyphenanthrene.

Materials:

-

9-Bromophenanthrene

-

Sodium methoxide (NaOMe)

-

Copper(I) iodide (CuI)

-

Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 9-bromophenanthrene (1.0 eq), sodium methoxide (1.5 eq), and copper(I) iodide (0.1 eq).

-

Causality: NaOMe serves as the methoxide source. CuI is the catalyst essential for facilitating the nucleophilic aromatic substitution, which is otherwise difficult on an unactivated aryl halide.

-

-

Solvent Addition: Add anhydrous DMF or MeOH as the solvent. The choice of solvent can influence reaction time and temperature.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. This step neutralizes excess base and dissolves copper salts.

-

Extraction: Extract the aqueous mixture three times with an organic solvent like toluene or DCM. Combine the organic layers.

-

Causality: The product is organic-soluble and will partition into the organic phase, separating it from inorganic salts.

-

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Causality: Chromatography separates the desired 9-methoxyphenanthrene from unreacted starting material, the de-brominated phenanthrene byproduct, and any isomeric products.

-

Chemical Reactivity

The reactivity of 9-Methoxyphenanthrene is governed by the interplay between the electron-rich aromatic system and the activating methoxy group.

Caption: Key reactivity pathways for 9-Methoxyphenanthrene.

-

Electrophilic Aromatic Substitution (SEAr): The methoxy group is an ortho-, para-directing activator. However, in the fused ring system of phenanthrene, substitution is complex. Further bromination of methoxy-substituted phenanthrenes has been shown to be regioselective, demonstrating that the existing substituent pattern can be used to control the synthesis of poly-functionalized derivatives.

-

O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr to yield the corresponding 9-hydroxyphenanthrene. This phenol is a valuable precursor for synthesizing other derivatives, such as esters and ethers, with potential biological activities.

-

Directed Ortho-Metalation: The methoxy group can direct lithiation to the adjacent C10 position using organolithium reagents like n-butyllithium. The resulting organometallic intermediate can then be quenched with various electrophiles to install a wide range of functional groups at the C10 position, further expanding the synthetic utility of the molecule.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. All protocols must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Table 5: GHS Hazard Information for 9-Methoxyphenanthrene

| GHS Statement | Hazard Description | Precautionary Measures | Source |

|---|---|---|---|

| H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | PubChem[1] |

| H318 | Causes serious eye damage. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | PubChem[1] |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | PubChem[1] |

| H413 | May cause long lasting harmful effects to aquatic life. | Avoid release to the environment. | PubChem[1] |

Handling Recommendations:

-

Always handle 9-Methoxyphenanthrene in a certified chemical fume hood.

-

Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.

Relevance in Research and Drug Development

The phenanthrene core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products with potent biological activities. 9-Methoxyphenanthrene serves as a key intermediate in the synthesis of these more complex molecules. The methoxy group can be a critical pharmacophore itself, or it can be a precursor to a hydroxyl group, which is often essential for hydrogen bonding interactions with biological targets. Its derivatives are investigated for applications ranging from anticancer to anti-inflammatory agents.

References

-

Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Klahn, M., et al. (2018). Time-dependent UV/vis spectra of 9-methoxymethylanthracene during the irradiation. ResearchGate. [Link]

-

Lee, J., et al. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group. ResearchGate. [Link]

- University of Regensburg. Chemical shifts. University of Regensburg.

-

SpectraBase. (n.d.). 1-Methoxyphenanthren. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Methoxyphenanthrene. PubChem. [Link]

- Acree, W. E., Jr. (Ed.). (1995).

-

Aloui, F., et al. (2021). Electronic UV-Vis absorption spectra of phenanthrene derivatives. ResearchGate. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

UCLA Chemistry. (n.d.). IR Absorption Table. UCLA. [Link]

-

SpectraBase. (n.d.). Methyl 7-methoxyphenanthrene-9-carboxylate. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxyphenanthrene. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenanthrene. NIST WebBook. [Link]

- Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry.

-

National Center for Biotechnology Information. (n.d.). 3-Methoxyphenanthrene. PubChem. [Link]

-

Chem-Space. (n.d.). 2-Methoxynaphthalene. Chem-Space. [Link]

-

Carvalho, S., et al. (2018). Molar volume and boiling point of naphthalene, phenanthrene and pyrene. ResearchGate. [Link]

-

CAS Common Chemistry. (n.d.). 2-Acetyl-6-methoxynaphthalene. CAS. [Link]

Sources

A Comprehensive Spectroscopic Guide to 9-Methoxyphenanthrene: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 9-Methoxyphenanthrene, a key derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural characteristics. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a holistic view of 9-Methoxyphenanthrene's chemical architecture. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry, providing a reliable reference for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy of 9-Methoxyphenanthrene

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, while spin-spin coupling patterns reveal the proximity of neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of 9-Methoxyphenanthrene in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing, with its signal defined as 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Set the spectral width to cover the expected range of aromatic and aliphatic protons (typically 0-12 ppm).

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals to determine the relative number of protons for each peak.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-4, H-5 | ~8.60 | m | N/A |

| H-1, H-8 | ~7.80 | m | N/A |

| Aromatic Protons | 7.77 - 7.66 | m | N/A |

| H-10 | ~7.45 | s | N/A |

| OCH₃ | ~4.15 | s | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a synthesis from typical values found in the literature.

The ¹H NMR spectrum of 9-Methoxyphenanthrene is characterized by a complex multiplet in the aromatic region (approximately 7.66-8.60 ppm) and a distinct singlet for the methoxy group protons.

-

Aromatic Region (δ 7.45-8.60 ppm): The protons on the phenanthrene core resonate in this downfield region due to the deshielding effect of the aromatic ring current.[1][2] Protons H-4 and H-5 are typically shifted furthest downfield due to steric compression, a phenomenon known as the "bay region" effect. The remaining aromatic protons produce a complex, overlapping multiplet pattern that is characteristic of many polycyclic aromatic systems.[3][4][5] The singlet observed around 7.45 ppm can be attributed to the H-10 proton, which is adjacent to the methoxy-substituted carbon and lacks adjacent proton neighbors for coupling.

-

Methoxy Group (δ ~4.15 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Figure 1: Structure of 9-Methoxyphenanthrene with proton numbering for ¹H NMR assignments.

¹³C NMR Spectroscopy of 9-Methoxyphenanthrene

Carbon-13 NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

-

Set the spectral width to encompass the full range of sp² and sp³ carbons (typically 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, if quantitative data is desired.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the CDCl₃ solvent peak (δ = 77.0 ppm).

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-9 (C-OCH₃) | ~154.9 |

| Quaternary Carbons | ~132-122 |

| Tertiary Carbons (CH) | ~128-100 |

| OCH₃ | ~55.6 |

Note: The data presented is a synthesis from typical values found in the literature.

The ¹³C NMR spectrum is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, unless there is accidental peak overlap.

-

Aromatic Region (δ 100-155 ppm): All 14 carbons of the phenanthrene skeleton appear in this region, which is characteristic for sp²-hybridized carbons in an aromatic system.[1]

-

The carbon atom bonded to the electronegative oxygen of the methoxy group (C-9) is significantly deshielded and appears at the lowest field, around 154.9 ppm.

-

The other quaternary carbons (those without attached protons) and the tertiary carbons (CH groups) can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

-

Aliphatic Region (δ ~55.6 ppm): A single peak appears upfield for the sp³-hybridized carbon of the methoxy group, consistent with its chemical environment.

Figure 2: Structure of 9-Methoxyphenanthrene with key carbon atoms highlighted for ¹³C NMR discussion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of solid 9-Methoxyphenanthrene (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Jasco 430 FT/IR.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3068-3004 | C-H Stretch | Aromatic |

| 2965-2830 | C-H Stretch | -OCH₃ |

| 1623-1428 | C=C Stretch | Aromatic Ring |

| 1280-1229 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

| 882-715 | C-H Out-of-Plane Bending | Aromatic Substitution |

Note: Data is synthesized from typical values for methoxyphenanthrenes and related aromatic compounds.[6]

The IR spectrum of 9-Methoxyphenanthrene displays several characteristic absorption bands that confirm its structure.

-

Aromatic C-H Stretching (3068-3004 cm⁻¹): The sharp peaks observed just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the phenanthrene core.

-

Aliphatic C-H Stretching (2965-2830 cm⁻¹): The peaks appearing just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized methyl group of the methoxy substituent.

-

Aromatic C=C Stretching (1623-1428 cm⁻¹): A series of sharp absorptions in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[7]

-

Aryl Ether C-O Stretching (1280-1229 cm⁻¹): A strong absorption band in this region is a key indicator of the C-O stretching vibration of the aryl ether linkage (Ar-O-CH₃), a definitive feature for the methoxy group.

-

C-H Out-of-Plane Bending (882-715 cm⁻¹): The pattern of absorptions in this "fingerprint" region is diagnostic of the substitution pattern on the aromatic rings. For substituted phenanthrenes, specific bands correspond to groups of adjacent hydrogens (e.g., 4, 3, 2, and isolated hydrogens).[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source chamber.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

| m/z Value | Proposed Fragment Identity | Significance |

| 208 | [C₁₅H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 193 | [M - CH₃]⁺ | Loss of methyl radical |

| 165 | [M - CH₃ - CO]⁺ | Loss of methyl then CO |

| 139 | [C₁₁H₇]⁺ | Further fragmentation |

Note: The molecular formula of 9-Methoxyphenanthrene is C₁₅H₁₂O, with a molecular weight of approximately 208.25 g/mol .[8]

The mass spectrum provides the definitive molecular weight and structural information through characteristic fragmentation.

-

Molecular Ion Peak (m/z = 208): The peak at the highest m/z value corresponds to the intact molecular ion (M⁺•). Its presence at m/z 208 confirms the molecular formula C₁₅H₁₂O.[9]

-

Fragmentation Pattern: The fragmentation of methoxy-substituted aromatic compounds often follows predictable pathways.[10][11]

-

Loss of a Methyl Radical (m/z = 193): A common initial fragmentation is the loss of the methyl group (•CH₃) from the methoxy substituent, resulting in a stable phenanthren-9-olate cation at m/z 193 ([M - 15]⁺).

-

Loss of Carbon Monoxide (m/z = 165): Following the loss of the methyl radical, the resulting ion can undergo rearrangement and lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 165 ([M - 15 - 28]⁺). This is a characteristic fragmentation pathway for phenolic-type ions.

-

Further Fragmentation (m/z = 139): Subsequent fragmentations can lead to the cleavage of the polycyclic ring system, producing smaller aromatic cations such as the one observed at m/z 139.

-

Figure 3: Plausible EI-MS fragmentation pathway for 9-Methoxyphenanthrene.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound relies not on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical process of using NMR, IR, and MS in concert to fully characterize a molecule like 9-Methoxyphenanthrene.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub. The i.r. spectra of substituted phenanthrenes / Spectrochimica Acta Part A: Molecular Spectroscopy, 1976 [sci-hub.st]

- 7. rsc.org [rsc.org]

- 8. 9-Methoxyphenanthrene | C15H12O | CID 610364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Topic: Natural Sources and Isolation of Phenanthrene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Phenanthrenes in Modern Research

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings, forms the structural backbone for a vast and diverse class of naturally occurring compounds known as phenanthrenoids.[1] While the parent compound is a known component of coal tar, its derivatives are biosynthesized by a remarkable array of organisms, from higher plants to fungi.[1][2][3] These natural phenanthrenes are not mere chemical curiosities; they exhibit a wide spectrum of potent biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] This has positioned them as promising lead compounds in the landscape of drug discovery and development.

This guide serves as a technical resource for professionals in the field, moving beyond a simple catalog of sources. It provides a detailed exploration of the primary natural reservoirs of phenanthrene derivatives and elucidates the modern, efficient methodologies for their targeted extraction, isolation, and purification. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest to unlock the therapeutic potential of these fascinating molecules.

Part 1: A Survey of Natural Sources

The distribution of phenanthrene derivatives in nature is highly specific, making chemotaxonomy a valuable tool in their discovery.[5] While they are found across different biological kingdoms, higher plants, particularly the Orchidaceae family, stand out as the most prolific producers.

Higher Plants: The Orchidaceae Hotspot

The Orchidaceae family is unequivocally the most abundant and diverse source of natural phenanthrenes.[5] Over 400 distinct phenanthrenoid compounds have been isolated from more than 100 orchid species, making this family a primary focus for bioprospecting.[7]

-

Key Genera: Researchers should prioritize screening species from genera that are well-documented for producing these compounds, such as Dendrobium, Bulbophyllum, Eria, Coelogyne, and Bletilla.[4][8] For instance, a variety of bioactive phenanthrenes and biphenanthrenes have been successfully isolated from the stems of Dendrobium nobile.[9]

-

Other Notable Plant Families: While orchids are the principal source, other plant families are also known to produce phenanthrenes, often with unique substitution patterns. These include:

Table 1: Representative Phenanthrene Derivatives from Higher Plants

| Plant Species | Family | Representative Compound(s) | Biological Activity Noted | Reference |

| Dendrobium nobile | Orchidaceae | Denobilone A, Denobilone B | Antifungal, Cytotoxic | [9] |

| Bletilla striata | Orchidaceae | Bletistrins | Anti-inflammatory | [10] |

| Eulophia nuda | Orchidaceae | Nudol | Cytotoxic | [11] |

| Juncus acutus | Juncaceae | Dehydrojuncusol | Not specified | [11] |

| Combretum molle | Combretaceae | Substituted Phenanthrenes | Not specified | [12] |

Fungi and Marine Organisms

Fungi represent another intriguing source, not for primary production, but for their ability to metabolize and biotransform phenanthrene.[3] Unlike bacteria, which can utilize phenanthrene as a sole carbon source, fungi typically co-metabolize it, producing hydroxylated derivatives through pathways involving enzymes like cytochrome P-450.[3] This metabolic capability opens avenues for biocatalysis and the generation of novel derivatives. Marine-derived fungi, in particular, have been noted for their capacity to degrade and adsorb complex pollutants like phenanthrene, suggesting a unique and underexplored source of both novel compounds and bioremediation agents.[13]

Part 2: A Modern Framework for Isolation and Purification

The successful isolation of phenanthrene derivatives hinges on a meticulously planned workflow that integrates efficient extraction with high-resolution purification. The choice of methodology is critical and should be guided by the stability of the target compounds, the complexity of the source matrix, and considerations of efficiency and environmental impact.

General Isolation Workflow

The path from raw biological material to a purified phenanthrene derivative follows a multi-stage process. Each stage is designed to enrich the target compound while systematically removing impurities.

Caption: General workflow for isolating phenanthrene derivatives.

Advanced Extraction Methodologies

The initial extraction step is pivotal; its efficiency dictates the overall yield and purity of the subsequent fractions. While traditional methods like Soxhlet extraction are still used, modern techniques offer significant advantages in terms of speed, solvent consumption, and preservation of thermolabile compounds.

Causality: MAE leverages the ability of microwaves to selectively heat polar molecules within the plant matrix.[14] The solvent and residual water absorb microwave energy, leading to a rapid buildup of internal pressure that ruptures cell walls, releasing the target compounds into the solvent. This process is significantly faster and more efficient than conventional heating methods that rely on slow thermal conductivity.[15]

Experimental Protocol: MAE of Phenanthrenes from Dendrobium Stems

-

Preparation: Place 10 g of dried, powdered Dendrobium stem material into a 250 mL extraction vessel.

-

Solvent Addition: Add 100 mL of 95% ethanol. Ensure the plant material is fully submerged.

-

Microwave Program: Place the vessel in an ETHOS X microwave extractor (or equivalent). Set the following parameters:

-

Power: 500 W

-

Temperature: 70°C (ramp for 2 minutes)

-

Hold Time: 15 minutes

-

Stirring: Moderate

-

-

Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Causality: SFE utilizes a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point.[16] In this supercritical state, CO₂ exhibits properties of both a liquid (high solvating power) and a gas (high diffusivity and low viscosity), allowing it to penetrate the plant matrix efficiently.[17] The solvating power can be finely tuned by adjusting pressure and temperature. Since phenanthrenes are relatively non-polar, they are highly soluble in supercritical CO₂. The addition of a polar co-solvent like ethanol can further enhance extraction efficiency for more substituted, polar derivatives.[18] A key advantage is that upon depressurization, the CO₂ returns to a gaseous state and evaporates, leaving behind a solvent-free extract.[16]

Experimental Protocol: SFE of Phenanthrenes from Orchid Tubers

-

Preparation: Load 50 g of dried, ground orchid tuber powder into the SFE extraction vessel.

-

System Parameters: Set the SFE system (e.g., a pilot-scale SFE-500 system) to the following conditions:

-

Extraction Vessel Temperature: 50°C

-

Pressure: 300 bar

-

CO₂ Flow Rate: 20 g/min

-

Co-solvent: 5% Ethanol

-

Separator 1 Temperature/Pressure: 60°C / 80 bar

-

Separator 2 Temperature/Pressure: 40°C / 40 bar

-

-

Extraction: Perform the extraction for 90 minutes. The extract will be collected in the separator vessels.

-

Collection: After the run, depressurize the system and collect the concentrated extract from the separators.

-

Analysis: Analyze a small aliquot of the extract via TLC or HPLC to confirm the presence of target phenanthrenes.

Table 2: Comparison of Extraction Techniques

| Parameter | Maceration | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |

| Principle | Soaking in solvent | Continuous solvent cycling | Microwave-induced heating | High-pressure fluid solvation |

| Extraction Time | Days | Hours (6-24 h) | Minutes (15-30 min) | 1-2 Hours |

| Solvent Volume | Very High | High | Low to Moderate | Very Low (Co-solvent only) |

| Efficiency | Low | Moderate | High | Very High |

| Thermal Degradation | Possible | High Risk | Low Risk (controlled temp) | Minimal (low temp operation) |

| Selectivity | Low | Low | Moderate | High (tunable) |

| Reference | [19] | [19] | [14][19] | [16][18][20] |

High-Resolution Chromatographic Purification

Following extraction, the crude mixture requires a multi-step chromatographic process to isolate individual compounds.

Causality: Chromatography separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). For phenanthrenes, which vary in polarity based on their functional groups (hydroxyl, methoxy, etc.), a cascade of techniques is employed. Initial separation on a silica gel column removes major classes of impurities. The final, high-resolution purification is almost always achieved using High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase mode where non-polar compounds are retained longer on a non-polar stationary phase (like C18).[21]

Caption: Chromatographic purification cascade for phenanthrenes.

Experimental Protocol: HPLC Purification of a Phenanthrene Derivative

-

Sample Preparation: Dissolve 100 mg of a phenanthrene-rich fraction (obtained from column chromatography) in 5 mL of methanol. Filter through a 0.45 µm syringe filter.

-

HPLC System: Use a preparative HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC grade).

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Detection Wavelength: 254 nm and 280 nm.[21]

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-35 min: Linear gradient from 50% to 90% B

-

35-40 min: 90% B (isocratic wash)

-

40-45 min: Return to 50% B (equilibration)

-

-

Injection & Collection: Inject 500 µL of the sample. Monitor the chromatogram and collect the peaks corresponding to the target compounds using a fraction collector.

-

Purity Check: Re-inject a small amount of each collected fraction onto an analytical HPLC column under similar conditions to confirm purity (>95%).

-

Solvent Removal: Evaporate the solvent from the pure fractions to yield the isolated compound.

Part 3: Structural Elucidation

Once a compound is isolated and purified, its chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques.

-

UV-Vis Spectroscopy: The characteristic absorption spectrum of the phenanthrene core provides the first clue to its identity. Phenanthrene typically shows intense absorption bands around 250 nm.[22] The exact positions and intensities of the maxima can be influenced by the substitution pattern on the rings.[23][24][25]

-

Mass Spectrometry (MS): Provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers clues about the nature and location of substituents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. 1D NMR (¹H and ¹³C) reveals the number and type of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) are used to piece together the entire molecular structure, establishing connectivity between atoms and confirming the final structure.

Conclusion

The natural world, particularly the Orchidaceae family, remains a vast and fertile ground for the discovery of novel phenanthrene derivatives. The successful translation of these natural products into viable drug candidates depends critically on the ability to efficiently and reliably isolate them. By leveraging modern extraction techniques like MAE and SFE, researchers can significantly shorten discovery timelines, reduce environmental impact, and improve yields. These advanced extraction methods, coupled with high-resolution chromatographic purification and powerful spectroscopic analysis, form the essential toolkit for the modern natural product scientist. This integrated approach ensures that the therapeutic promise of phenanthrenes can be rigorously explored and potentially realized in the development of next-generation pharmaceuticals.

References

-

Wikipedia. Phenanthrene. [Link]

-

Kovács, A., et al. (2007). Natural phenanthrenes and their biological activity. CORE. [Link]

-

Wikipedia. Phenanthrenoid. [Link]

-

Public Services and Procurement Canada. (n.d.). Fact sheet: Phenanthrene. [Link]

-

Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. [Link]

-

Bouchard, D., et al. (2003). Modeling of Supercritical Fluid Extraction of Phenanthrene From Clayey Soil. PubMed. [Link]

-

Eawag. (1998). Phenanthrene (fungal 9R,10R) Pathway Map. Eawag-BBD. [Link]

-

Hohmann, J., et al. (2017). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products. [Link]

-

Lin, C., et al. (2007). Phytotoxicity assay of crop plants to phenanthrene and pyrene contaminants in acidic soil. Wiley Online Library. [Link]

- Google Patents. (2013).

-

Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. PubMed. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene. [Link]

-

Mandal, V., et al. (2017). Microwave-assisted extraction in natural products isolation. PubMed. [Link]

-